molecular formula C18H15ClF3N3O3 B5246108 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5246108
M. Wt: 413.8 g/mol
InChI Key: MTBCIDVWVATLFB-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of piperazines, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of both benzoyl and nitro-trifluoromethyl phenyl groups imparts distinct chemical properties, making it valuable for various research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can be synthesized through a multi-step process:

  • Formation of 2-chlorobenzoyl chloride: The synthesis begins with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This reaction typically involves the use of thionyl chloride (SOCl₂) under reflux conditions.

  • Formation of 4-nitro-2-(trifluoromethyl)aniline: This intermediate can be synthesized by nitration of 2-(trifluoromethyl)aniline using a mixture of concentrated nitric acid and sulfuric acid.

  • Coupling Reaction: The final step involves the coupling of 2-chlorobenzoyl chloride with 4-nitro-2-(trifluoromethyl)aniline in the presence of a base, such as triethylamine, to form the desired piperazine compound.

Industrial Production Methods:

For large-scale industrial production, the synthesis may involve more efficient catalytic processes, continuous flow reactors, and optimized reaction conditions to maximize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to yield oxidized derivatives.

  • Reduction: Reduction reactions with reagents such as lithium aluminum hydride (LiAlH₄) can reduce nitro groups to amino groups.

  • Substitution: The chlorine atom in the benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Nucleophiles (hydroxide ions, amines), basic conditions.

Major Products:

  • Oxidation: Formation of oxidized derivatives with additional functional groups.

  • Reduction: Conversion of nitro groups to amino groups.

  • Substitution: Replacement of chlorine with other functional groups, leading to diverse piperazine derivatives.

Scientific Research Applications

Chemistry: 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is utilized to study its interactions with biological targets. Researchers investigate its binding affinity, specificity, and potential as a lead compound for drug development.

Medicine: Due to its unique chemical structure, this compound has shown promise in medicinal chemistry. It serves as a scaffold for designing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique properties make it valuable for designing polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interactions with specific molecular targets. Its piperazine core allows it to interact with various biological receptors, enzymes, or proteins. The presence of the benzoyl and nitro-trifluoromethyl phenyl groups enhances its binding affinity and specificity.

Molecular Targets and Pathways Involved:

  • Receptors: The compound can bind to receptors, modulating their activity and affecting cellular signaling pathways.

  • Enzymes: It may inhibit or activate enzymes, influencing metabolic pathways and biochemical reactions.

  • Proteins: Interaction with specific proteins can alter their function, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro-trifluoromethyl group, resulting in different chemical and biological properties.

  • 1-(2-chlorobenzoyl)-4-[4-nitrophenyl]piperazine: Lacks the trifluoromethyl group, leading to altered reactivity and interactions.

  • 1-(2-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Substitution of chlorine with bromine affects its chemical properties and reaction outcomes.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-15-4-2-1-3-13(15)17(26)24-9-7-23(8-10-24)16-6-5-12(25(27)28)11-14(16)18(20,21)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBCIDVWVATLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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